molecular formula C22H28N4O3S2 B13353270 N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B13353270
M. Wt: 460.6 g/mol
InChI Key: XRDCXBTVCVYADP-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a structurally complex small molecule featuring a thieno[2,3-d]pyrimidin-4-one core, a bicyclic scaffold combining thiophene and pyrimidine rings. Key substituents include:

  • 5-ethyl and 6-methyl groups on the pyrimidinone ring.
  • A tetrahydrofuran-2-ylmethyl moiety at position 2.
  • A thioacetamide side chain at position 2, linked to a 1-cyano-1-cyclopropylethyl group.

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[5-ethyl-6-methyl-4-oxo-3-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H28N4O3S2/c1-4-16-13(2)31-19-18(16)20(28)26(10-15-6-5-9-29-15)21(24-19)30-11-17(27)25-22(3,12-23)14-7-8-14/h14-15H,4-11H2,1-3H3,(H,25,27)

InChI Key

XRDCXBTVCVYADP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC(C)(C#N)C3CC3)CC4CCCO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
  • Introduction of the cyano and cyclopropyl groups via nucleophilic substitution or addition reactions.
  • Attachment of the tetrahydrofuran-2-ylmethyl group through alkylation reactions.
  • Final coupling with the acetamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but may involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[2,3-d]pyrimidin-4-one 5-Ethyl, 6-methyl, 3-(tetrahydrofuran-2-ylmethyl), 2-(thioacetamide-cyclopropylethyl) ~463.56 (calculated) High lipophilicity (cyclopropyl, tetrahydrofuran), potential metabolic stability
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Pyrimidin-4-one 4-Methyl, 2-(thioacetamide-dichlorophenyl) 344.21 [M+H]+ Lower solubility due to dichlorophenyl group; antimicrobial activity inferred from structural analogs
(R/S)-N-[(substituted phenyl)alkyl]-tetrahydropyrimidinyl acetamides () Hexanamide backbone Phenoxy, tetrahydro-pyrimidinyl ~600–650 (estimated) High molecular weight; designed for protease inhibition via extended binding interactions

Structural Divergences

  • Substituent Profiles :
    • The tetrahydrofuran-2-ylmethyl group may confer better solubility than purely aromatic substituents (e.g., dichlorophenyl in ) .
    • The cyclopropylethyl side chain likely enhances metabolic resistance compared to aliphatic chains in .

Pharmacological Implications

  • Antimicrobial Potential: ’s dichlorophenyl analog demonstrates activity against bacterial strains, suggesting the target compound’s thienopyrimidinone core and optimized substituents could broaden efficacy .
  • Enzyme Inhibition : The tetrahydrofuran group’s oxygen atom may facilitate hydrogen bonding with targets like kinases or proteases, a feature absent in ’s dichlorophenyl derivative .

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings, including its mechanism of action, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

  • Cyano Group : Imparts unique reactivity and biological interactions.
  • Cyclopropylethyl Moiety : Contributes to the compound's steric properties.
  • Thieno[2,3-d]pyrimidine Derivative : Known for various pharmacological activities.

The molecular formula of this compound is C19H23N5O2SC_{19}H_{23}N_5O_2S, with a molecular weight of approximately 385.5 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, influencing various physiological processes.
  • Receptor Modulation : It is hypothesized that it can modulate receptor activity, potentially affecting signal transduction pathways.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this one often exhibit antimicrobial and antifungal activities due to their ability to disrupt cellular processes in pathogens. The presence of the thieno[2,3-d]pyrimidine structure is particularly significant as it has been associated with diverse pharmacological effects, including:

Activity Type Potential Effects
AntimicrobialInhibition of bacterial growth
AntifungalDisruption of fungal cell membranes

Comparative Analysis

To better understand the unique attributes of N-(1-Cyano-1-cyclopropylethyl)-2-(5-ethyl-6-methyl...acetamide, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
1-MethylimidazoleImidazole ringAntimicrobial
4-Ethyl TriazoleTriazole derivativeAntifungal
ThioacetamideContains sulfur atomPotentially toxic

This table highlights how the unique combination of functional groups in N-(1-Cyano...) may enhance its biological activity compared to other derivatives lacking such diversity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(1-Cyano...) and have provided insights into their efficacy:

  • Study on Enzyme Inhibition :
    • A study demonstrated that derivatives similar to this compound effectively inhibited enzymes critical for bacterial survival, suggesting potential applications in antibiotic development .
  • Antifungal Activity Evaluation :
    • Another research effort evaluated the antifungal properties of thieno[2,3-d]pyrimidine derivatives and found significant activity against various fungal strains, supporting the potential therapeutic use of N-(1-Cyano...) .
  • Cellular Assays :
    • In vitro assays indicated that the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .

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